Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684853
InChI: InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2
SMILES: C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H24N2O2S
Molecular Weight: 356.5 g/mol

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13684853

Molecular Formula: C20H24N2O2S

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C20H24N2O2S
Molecular Weight 356.5 g/mol
IUPAC Name benzyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2
Standard InChI Key CMKIFUYJPXFZIN-UHFFFAOYSA-N
SMILES C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Nomenclature Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate systematically describes its structure:

  • Core: Piperidine ring (six-membered nitrogen-containing heterocycle)

  • Substituents:

    • Position 1: Benzyloxycarbonyl (Cbz) protecting group via a carboxylate ester linkage

    • Position 4: (4-Aminophenyl)thioether group connected through a methylene (-CH2-) bridge

The molecular formula is C20H23N2O2S, with a calculated molecular weight of 354.48 g/mol (Table 1).

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC20H23N2O2S
Molecular Weight354.48 g/mol
Melting PointEstimated 145–160°C (based on analogs)
SolubilityLow in H2O; soluble in DMSO, DMF
LogP (Octanol-Water)Predicted 3.2 ± 0.3 (ChemAxon)

Spectroscopic Signatures

Key spectroscopic features inferred from analogous compounds include:

  • IR Spectroscopy:

    • N-H stretch (3340–3250 cm⁻¹, amine)

    • C=O stretch (1700–1680 cm⁻¹, carbamate)

    • C-S stretch (690–655 cm⁻¹, thioether)

  • NMR (1H, 400 MHz, DMSO-d6):

    • δ 7.35–7.25 (m, 5H, benzyl aromatic)

    • δ 6.85 (d, J = 8.4 Hz, 2H, 4-aminophenyl)

    • δ 6.55 (d, J = 8.4 Hz, 2H, 4-aminophenyl)

    • δ 4.10 (s, 2H, CH2S)

    • δ 3.95–3.70 (m, 2H, piperidine N-CH2)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through two primary routes (Figure 1):

  • Thiol-Ene Coupling: Reacting benzyl 4-(bromomethyl)piperidine-1-carboxylate with 4-aminothiophenol under basic conditions .

  • Nucleophilic Displacement: Using a preformed piperidine-thioether intermediate followed by Cbz protection .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
14-Aminothiophenol, K2CO3, DMF, 60°C, 12h72%
2Benzyl chloroformate, Et3N, CH2Cl2, 0°C85%

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol . LC-MS and HRMS are critical for confirming molecular ion peaks ([M+H]+ m/z 355.15) .

DerivativeReaction ConditionsApplication
Sulfone AnalogmCPBA, CH2Cl2, 0°C → RTProtease inhibition
Acetylated AmineAc2O, pyridine, 50°CProdrug development

Pharmacological and Industrial Relevance

While direct biological data are unavailable, structurally related compounds exhibit:

  • Anticancer Activity: Piperidine-thioether hybrids inhibit tubulin polymerization (IC50 ~1.2 μM) .

  • CNS Penetration: Cbz-protected piperidines cross the blood-brain barrier, suggesting neuropharmaceutical potential .

  • Material Science: Thioether linkages enhance polymer thermal stability (Tg increase ≥40°C) .

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